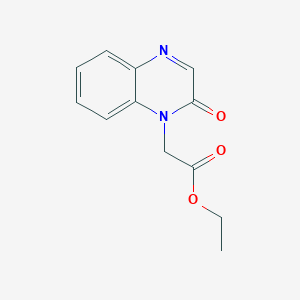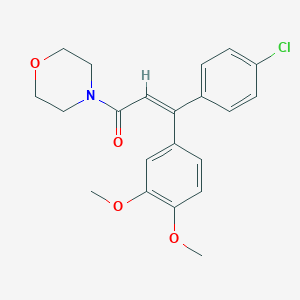
Dimetomorf
Descripción general
Descripción
Dimethomorph: is a systemic fungicide belonging to the morpholine chemical family. It is a cinnamic acid derivative and is known for its effectiveness against various fungal pathogens, particularly those causing downy mildew and late blight in crops such as grapes, potatoes, and tomatoes . The compound exists as a mixture of two isomers, E and Z, but only the Z-isomer exhibits fungicidal activity .
Aplicaciones Científicas De Investigación
Dimethomorph has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Dimethomorph, also known as (Z)-Dimethomorph or Z-Dimethomorph, is a systemic morpholine fungicide . Its primary target is the sterol (ergosterol) synthesis pathway in fungi . Ergosterol is a critical component of fungal cell membranes, and its inhibition disrupts cell membrane integrity, leading to cell death . Additionally, it has been suggested that Dimethomorph may interact with other enzymes relevant for steroidogenic metabolism .
Mode of Action
Dimethomorph inhibits the formation of oomycete cell walls . It acts by inhibiting the synthesis of ergosterol, a crucial component of the fungal cell membrane . This inhibition disrupts the integrity of the cell membrane, leading to the decomposition of the sporangium wall and inducing pathogen death .
Biochemical Pathways
The primary biochemical pathway affected by Dimethomorph is the ergosterol synthesis pathway . By inhibiting this pathway, Dimethomorph disrupts the integrity of the fungal cell membrane, leading to cell death . Additionally, transcriptomics based on RNA sequencing indicated that Dimethomorph exposure resulted in significant differential regulation of genes, mainly enriched in the immune regulation and signal transduction pathways .
Pharmacokinetics (ADME Properties)
It is known that dimethomorph is a systemic fungicide, meaning it is absorbed by the plant and transported to all parts of the plant, providing long-lasting protection .
Result of Action
At the molecular level, Dimethomorph disrupts the synthesis of ergosterol, leading to the breakdown of the fungal cell membrane and cell death . At the cellular level, it has been shown to have potential immunotoxicity effects on human Jurkat T cells . The results indicated that even at low concentrations, Dimethomorph’s toxicity cannot be ignored .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dimethomorph. It is known that Dimethomorph is used globally in agricultural production to control various fungal diseases , suggesting that it is effective in a variety of environmental conditions.
Análisis Bioquímico
Biochemical Properties
Dimethomorph plays a crucial role in biochemical reactions by inhibiting the synthesis of sterols, which are essential components of fungal cell membranes . This inhibition disrupts the formation of the cell wall, leading to the death of the pathogen. Dimethomorph interacts with various enzymes and proteins involved in sterol biosynthesis, such as sterol 14α-demethylase . The nature of these interactions involves binding to the active site of the enzyme, thereby preventing the conversion of lanosterol to ergosterol, a key component of the fungal cell membrane .
Cellular Effects
Dimethomorph has significant effects on various types of cells and cellular processes. It influences cell function by disrupting cell wall synthesis, leading to cell lysis and death in fungal pathogens . In human cells, dimethomorph has been shown to exhibit immunotoxicity, particularly affecting Jurkat T cells . It impacts cell signaling pathways, gene expression, and cellular metabolism by altering the expression of genes involved in immune regulation and signal transduction . The half-effective concentration (EC50) of dimethomorph for Jurkat cells is 126.01 mg/L .
Molecular Mechanism
The molecular mechanism of action of dimethomorph involves the disruption of fungal cell wall formation by inhibiting sterol biosynthesis . Dimethomorph binds to sterol 14α-demethylase, preventing the conversion of lanosterol to ergosterol . This inhibition leads to the accumulation of toxic sterol intermediates, which disrupt the integrity of the fungal cell membrane and ultimately cause cell death . Additionally, dimethomorph has been shown to affect gene expression by altering the transcription of genes involved in sterol biosynthesis and immune regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dimethomorph change over time due to its stability and degradation properties. Dimethomorph has a half-life of approximately 2.1 to 2.6 days in potato plants and 5.9 to 8.6 days in soil . Over time, dimethomorph degrades into various metabolites, which may have different effects on cellular function . Long-term exposure to dimethomorph in in vitro and in vivo studies has shown that it can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of dimethomorph vary with different dosages in animal models. At low doses, dimethomorph is quantitatively absorbed and excreted primarily via bile and urine . At high doses, absorption decreases, and toxic effects such as embryolethality and death of dams have been observed . The acute reference dose (ARfD) for dimethomorph is based on a no-observed-adverse-effect level (NOAEL) of 60 mg/kg body weight per day .
Metabolic Pathways
Dimethomorph is involved in metabolic pathways that include oxidative metabolism mediated by cytochrome P450 enzymes, particularly CYP3A . The metabolism of dimethomorph involves a two-step oxidation process, leading to the formation of various metabolites . These metabolic pathways can affect the levels of metabolites and the overall metabolic flux within the organism .
Transport and Distribution
Dimethomorph is transported and distributed within cells and tissues through various mechanisms. It is absorbed by plant roots and translocated to aerial parts, providing systemic protection against pathogens . In animal models, dimethomorph is distributed primarily to the liver, kidneys, and fat tissues . The transport and distribution of dimethomorph are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of dimethomorph affects its activity and function. In fungal cells, dimethomorph localizes to the endoplasmic reticulum, where it inhibits sterol biosynthesis . In human cells, dimethomorph has been shown to localize to the cytoplasm and nucleus, affecting gene expression and immune regulation . The localization of dimethomorph is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Dimethomorph involves several steps. One common method includes the reaction of dimethylbenzene, E-benzophenone, and sodium amide in a reaction kettle. The mixture is stirred and heated to 100°C, followed by the dropwise addition of acetylmorpholine. The temperature is then increased to 110°C and maintained for 2 hours. After cooling to 80°C, the mixture is washed to neutrality, and dimethylbenzene is recovered. The final product, Dimethomorph, is obtained through centrifugal drying .
Industrial Production Methods: Industrial production of Dimethomorph typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, often achieving a content of 95% or more and a yield of 76.6% .
Análisis De Reacciones Químicas
Types of Reactions: Dimethomorph undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: Reduction reactions are less common for Dimethomorph.
Substitution: The compound can undergo substitution reactions, particularly involving its aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the aromatic rings .
Comparación Con Compuestos Similares
Fluopimomide: Another broad-spectrum fungicide used to control oomycetes and rhizoctonia diseases.
Pyraclostrobin: Often combined with Dimethomorph for enhanced fungicidal activity.
Iprovalicarb: Used in combination with other fungicides for broader spectrum control.
Uniqueness: Dimethomorph is unique due to its specific action on fungal cell walls and its effectiveness as a systemic fungicide. Unlike some other fungicides, it provides both protective and curative effects, making it highly valuable in agricultural applications .
Propiedades
IUPAC Name |
(Z)-3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO4/c1-25-19-8-5-16(13-20(19)26-2)18(15-3-6-17(22)7-4-15)14-21(24)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3/b18-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBTYORWCCMPQP-JXAWBTAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C\C(=O)N2CCOCC2)/C3=CC=C(C=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017883 | |
| Record name | (Z)-Dimethomorph | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless odorless solid; [Merck Index] | |
| Record name | Dimethomorph | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4925 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water (mg/L at 20 °C): 81.1 at pH 4; 49.2 at pH 7; 41.8 at pH 9, Solubility (g/L at 20 deg ): acetone 50; toluene 20; methanol 20; dichloromethane 500, Solubility in n-hexane 0.11; methanol 39; ethyl acetate 48.3; toluene 49.5; acetone 100; dichloromethane (all for E,Z, in g/L), Solubility of z-isomer (g/L, 20-23 °C): acetone, 16.3; cyclohexanone, 27; dichloromethane, 315; dimethylformamide, 165; n-hexane, 0.036; methanol, 7.5; toluene, 10.5' ethyl acetate 8.4. Solublity of e-isomer: In acetone, 84.1; dimethylformamide, 272; n-hexane, 0.076; toluene 39.0; dichloromethane 296; ethyl acetate 39.9; methanol 31.5 | |
| Record name | DIMETHOMORPH | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6915 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Bulk density: 1318 kg/cu m (20 °C) | |
| Record name | DIMETHOMORPH | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6915 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000001 [mmHg], Vapor pressure: (E)-isomer 9.7X10-4 mPa; (Z) isomer 1.0X10-3 mPa (both at 25 °C), 7.39X10-6 mm Hg at 25 °C | |
| Record name | Dimethomorph | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4925 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIMETHOMORPH | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6915 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Systemic fungicide with good protectant, curative and antisporulant activity. Inhibits the formation of the oomycete fungal cell wall. Only the Z-isomer is intrinsically active, but, because of rapid interconversion of isomers in the light, it has no advantage over the E-isomer in practice. | |
| Record name | DIMETHOMORPH | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6915 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless to grey crystalline powder | |
CAS No. |
113210-98-3, 110488-70-5 | |
| Record name | Dimethomorph Z | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113210-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethomorph [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110488705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethomorph, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113210983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-Dimethomorph | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dimethomorph (ISO); 4-(3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Propen-1-one, 3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(4-morpholinyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.591 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHOMORPH, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37V7980RBV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIMETHOMORPH | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6915 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
127-148 °C, MP: 125-149 °C | |
| Record name | DIMETHOMORPH | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6915 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of Dimethomorph?
A1: Dimethomorph is a cinnamamide fungicide existing as two isomers: (Z)-Dimethomorph and (E)-Dimethomorph. [] The (Z)-isomer exhibits significantly higher fungicidal activity. []
Q2: What is the molecular formula and weight of Dimethomorph?
A2: The molecular formula of Dimethomorph is C19H22ClNO4, and its molecular weight is 363.84 g/mol.
Q3: Are there spectroscopic data available for Dimethomorph?
A3: Yes, several studies utilized analytical techniques like High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) [], Gas Chromatography-Mass Spectrometry (GC-MS) [, , ], and spectrofluorimetry [] to characterize and quantify Dimethomorph.
Q4: How do different formulation strategies affect Dimethomorph's efficacy?
A4: Research indicates that the formulation significantly impacts Dimethomorph's efficacy. While emulsifiable concentrate (EC) formulations show some therapeutic activity against downy mildew on vines, wettable powder (WP) formulations are inactive without adjuvants. []
Q5: What is the impact of adjuvants on the performance of Dimethomorph?
A5: Adding specific adjuvants, like alcohol ethoxylates, to Dimethomorph formulations significantly enhances its therapeutic activity, particularly for WP formulations. [, ] The effectiveness depends on factors like the adjuvant's alkyl chain length and ethylene oxide content. []
Q6: What are the primary applications of Dimethomorph in agriculture?
A6: Dimethomorph effectively controls oomycete diseases in various crops, including potato late blight (Phytophthora infestans) [, , ], cucumber downy mildew [, ], and hop downy mildew (Pseudoperonospora humuli). [] It also demonstrates efficacy against Phytophthora root rot in boxwood (Phytophthora nicotianae and P. cinnamomi) [] and chile pepper (Phytophthora capsici). [, ]
Q7: What is the impact of application timing on the effectiveness of Dimethomorph?
A7: The timing of Dimethomorph application significantly influences its effectiveness. Studies suggest that it provides better control of hop downy mildew when applied preventatively or near the time of inoculation, with efficacy decreasing as the application is delayed post-infection. []
Q8: How is Dimethomorph typically extracted and analyzed in plant and soil samples?
A8: Various extraction and analytical methods have been developed for Dimethomorph. A common approach involves extraction with acetonitrile followed by cleanup using solid-phase extraction (SPE) and analysis using GC-MS [] or HPLC-MS/MS. [, ] QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction combined with HPLC-MS/MS is another method reported for analyzing Dimethomorph residues in lychee. []
Q9: What are the typical residue levels of Dimethomorph found in treated crops?
A9: Dimethomorph residue levels in treated crops vary depending on the crop, application rate, and pre-harvest interval. Studies reported residue levels in scallion below the MRL in Japan [], negligible residues in beer brewed with treated hops [], and varying residue levels in lychee, with higher concentrations in the peel compared to the pulp. []
Q10: What is the environmental fate of Dimethomorph?
A10: Dimethomorph degradation in the environment is primarily driven by photolysis, breaking down into less toxic compounds. [] Its persistence and potential for long-range transport depend on its reactivity with other atmospheric oxidants. []
Q11: What are the potential environmental concerns associated with Dimethomorph use?
A11: While considered a low-risk fungicide, concerns regarding Dimethomorph's impact on aquatic ecosystems exist. Research suggests it can negatively affect aquatic organisms like Lemna minor, and its removal by phytoremediation might be influenced by the presence of other pesticides like copper. []
Q12: What are the future research needs for Dimethomorph?
A12: Further research is needed to elucidate the precise molecular mechanism of action of Dimethomorph. [] Understanding the genetic basis of resistance development and identifying alternative target sites could lead to developing novel fungicides with improved efficacy and reduced resistance risks. Additionally, exploring alternative formulations or delivery systems could enhance its efficacy and reduce the required application rates, minimizing potential environmental impacts. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
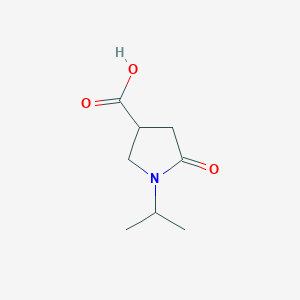
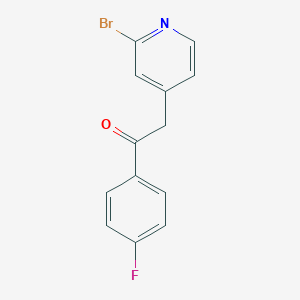

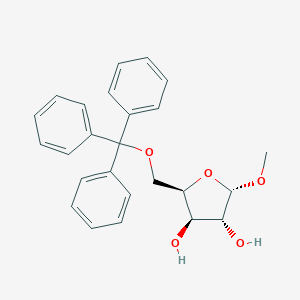
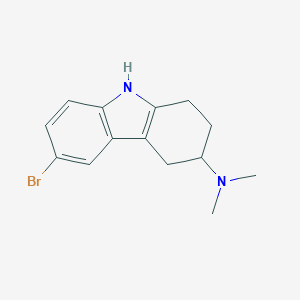
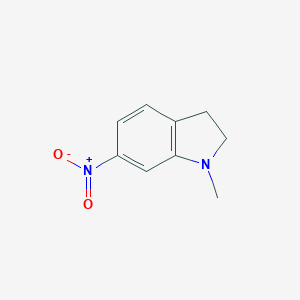

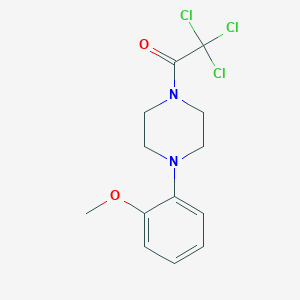
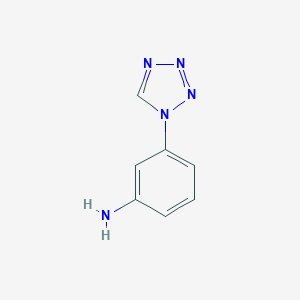
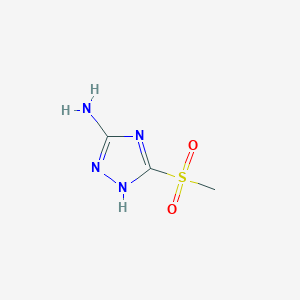
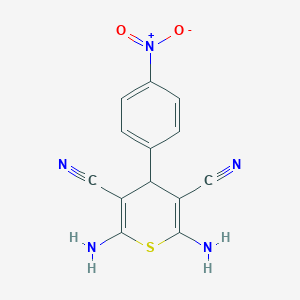
![6-Chloro-2H-thieno[3,2-e][1,2]thiazin-4(3H)-one 1,1-dioxide](/img/structure/B180190.png)
![2-[4-(2-Methylpropoxy)phenyl]acetic acid](/img/structure/B180191.png)
